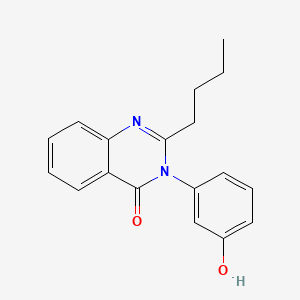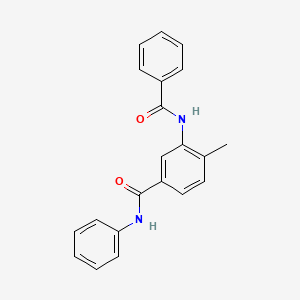
2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, also known as BHQ, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. BHQ is a quinazoline derivative that possesses a unique structure, which makes it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, which is a critical enzyme involved in DNA replication and repair. In addition, 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been reported to inhibit the activity of protein tyrosine kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to possess potent antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been reported to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is its unique structure, which makes it a promising candidate for drug discovery and development. 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to exhibit potent pharmacological activity, and its synthesis is relatively simple and cost-effective. However, one of the limitations of 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for the research on 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone. One of the potential applications of 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties. In addition, 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone can be further modified to enhance its pharmacological activity and improve its solubility. Furthermore, the mechanism of action of 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone can be further elucidated to better understand its therapeutic potential. Overall, 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is a promising compound with a wide range of potential applications, and further research is needed to fully explore its therapeutic potential.
Applications De Recherche Scientifique
2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been reported to possess neuroprotective and anti-diabetic properties.
Propriétés
IUPAC Name |
2-butyl-3-(3-hydroxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-11-17-19-16-10-5-4-9-15(16)18(22)20(17)13-7-6-8-14(21)12-13/h4-10,12,21H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAVBMUYDPGILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4773555.png)
![1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4773563.png)

![3-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4773580.png)


![1-ethyl-3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4773589.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4773596.png)
![5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4773637.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4773645.png)
![2-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4773649.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4773656.png)